molecular formula C8H12N2O B13551180 2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol

2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B13551180
M. Wt: 152.19 g/mol
InChI Key: ILWNZXZNKUEIBK-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-2-(5-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-2-7(4-10-3-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3

InChI Key

ILWNZXZNKUEIBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(CO)N

Origin of Product

United States

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